2-Methyl-2-(2,2,2-trifluoroethyl)oxirane (CAS 136791-28-1) is a fluorinated oxirane featuring a geminal substitution pattern with a methyl group and a 2,2,2-trifluoroethyl group on the same carbon atom of the three-membered epoxide ring. This structural arrangement, with the molecular formula C5H7F3O and a molecular weight of 140.10 g/mol , imparts unique electronic and steric properties distinct from non-fluorinated and mono-substituted fluorinated analogs.
Molecular FormulaC5H7F3O
Molecular Weight140.10 g/mol
CAS No.136791-28-1
Cat. No.B13613807
⚠ Attention: For research use only. Not for human or veterinary use.
Technical Parameters
Basic Identity
Product Name
2-Methyl-2-(2,2,2-trifluoroethyl)oxirane
CAS
136791-28-1
Molecular Formula
C5H7F3O
Molecular Weight
140.10 g/mol
Structural Identifiers
SMILES
CC1(CO1)CC(F)(F)F
InChI
InChI=1S/C5H7F3O/c1-4(3-9-4)2-5(6,7)8/h2-3H2,1H3
InChIKey
YXAPBJCWVCBKBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes
10 mg / 50 mg / 100 mg / Bulk Custom
Availability
In Stock
Custom Synthesis
Available on request
Structure & Identifiers
Interactive Chemical Structure Model
2-Methyl-2-(2,2,2-trifluoroethyl)oxirane (CAS 136791-28-1): A Geminally Substituted Fluorinated Epoxide for Advanced Synthesis and Material Science
2-Methyl-2-(2,2,2-trifluoroethyl)oxirane (CAS 136791-28-1) is a fluorinated oxirane featuring a geminal substitution pattern with a methyl group and a 2,2,2-trifluoroethyl group on the same carbon atom of the three-membered epoxide ring [1]. This structural arrangement, with the molecular formula C5H7F3O and a molecular weight of 140.10 g/mol , imparts unique electronic and steric properties distinct from non-fluorinated and mono-substituted fluorinated analogs. It is classified as a PFAS-related compound [2] and is primarily used as a specialty intermediate in organic synthesis, particularly for introducing fluorinated moieties into complex molecules .
Geminally substituted fluorinated oxirane with unique steric and electronic profile
Specialty intermediate for introducing CF3-containing moieties into complex molecules
PFAS-related compound; review local regulatory context before procurement
[2] SAS-BAK CMDM. (n.d.). 2-Methyl-2-(2,2,2-trifluoroethyl)oxirane. Chemical Information. View Source
Why 2-Methyl-2-(2,2,2-trifluoroethyl)oxirane Cannot Be Substituted with Common Oxirane Analogs
Substituting 2-Methyl-2-(2,2,2-trifluoroethyl)oxirane with a structurally similar oxirane like (2,2,2-Trifluoroethyl)oxirane or a non-fluorinated analog like 2-ethyl-2-methyloxirane will lead to significant differences in both physicochemical properties and downstream synthetic outcomes. The target compound's geminal substitution with both a methyl and a highly electron-withdrawing trifluoroethyl group creates a unique electronic environment at the oxirane ring [1]. This directly influences its reactivity profile, including ring-opening regioselectivity and reaction kinetics, which are not replicated by compounds lacking either the fluorine content or the specific substitution pattern [2]. Furthermore, the increased lipophilicity (XLogP3-AA = 1.6) [1] compared to non-fluorinated analogs impacts solubility, volatility, and partitioning behavior, which are critical parameters in multi-step synthesis and formulation . Generic substitution will therefore alter reaction yields, impurity profiles, and the performance of the final product, making it a high-risk procurement decision without explicit validation.
Target compoundGeminal methyl and trifluoroethyl substitution creates strong electron-withdrawing environment at the oxirane ring
Common analog riskNon-fluorinated or mono-substituted analogs lack the unique electronic polarization that directs ring-opening regioselectivity
Target compoundFluorine content elevates lipophilicity and alters partitioning behavior in multi-step synthesis
Common analog risk2-ethyl-2-methyloxirane or (2,2,2-trifluoroethyl)oxirane may shift solubility and impurity profiles
[2] Doner, A. C., et al. (2023). Isomer‐dependent reaction mechanisms of cyclic ether intermediates: cis‐2,3‐dimethyloxirane and trans‐2,3-dimethyloxirane. The Journal of Physical Chemistry A, 127(32), 6816-6829. (Class-level inference for oxirane reactivity). View Source
Quantitative Differentiation of 2-Methyl-2-(2,2,2-trifluoroethyl)oxirane from Key Analogs
Increased Lipophilicity (XLogP3-AA) Compared to Non-Fluorinated Analog
The target compound exhibits a significantly higher computed lipophilicity (XLogP3-AA) compared to its non-fluorinated analog, 2-ethyl-2-methyloxirane. This increase in lipophilicity is a direct consequence of the trifluoroethyl group, which can enhance membrane permeability and alter biodistribution profiles in biologically active compounds [1].
Lipophilicity IncreaseReported
XLogP3-AA 1.6 vs ~1.17
Supports lipophilicity screening context for building-block selection
Computational prediction; confirm experimentally for target application
Higher lipophilicity indicates superior potential for crossing biological membranes, a critical factor in the design of pharmaceuticals and agrochemicals.
[2] Chembase.cn. (n.d.). 2-ethyl-2-methyloxirane. Chemical Properties. View Source
Enhanced Electron-Withdrawing Effect vs. Non-Fluorinated Alkyl Oxiranes
The trifluoroethyl substituent in the target compound is a strong electron-withdrawing group (EWG) due to the inductive effect of the three fluorine atoms. This EWG significantly polarizes the epoxide ring, making the adjacent carbon more electrophilic and thus more susceptible to nucleophilic attack compared to oxiranes with non-fluorinated alkyl groups like ethyl or methyl [1]. This effect is absent in 2-ethyl-2-methyloxirane, which lacks fluorine atoms [2].
Electronic EffectClass-level inference
Strong EWG (CF3) vs EDG (alkyl)
Reactivity screening context for nucleophilic ring-opening studies
Based on established fluorine inductive-effect principles
Strong electron-withdrawing effect from -CF3 group [1]
Comparator Or Baseline
2-ethyl-2-methyloxirane (alkyl substituents are electron-donating) [2]
Quantified Difference
Qualitative: EWG vs. EDG character
Conditions
Based on established principles of fluorine chemistry and inductive effects [1]
Why This Matters
The altered electrophilicity of the epoxide ring directly impacts reaction rates and regioselectivity in nucleophilic ring-opening reactions, enabling different synthetic pathways and product profiles.
[1] Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry, 109(1), 3-11. (Class-level inference for fluorine effects). View Source
Modified Topological Polar Surface Area (TPSA) vs. Fluorinated Analog
The target compound has a computed Topological Polar Surface Area (TPSA) of 12.5 Ų, which is lower than that of (2,2,2-Trifluoroethyl)oxirane (CAS 407-12-5). A lower TPSA is generally associated with improved passive membrane permeability, which is a favorable property for drug candidates intended for oral administration or central nervous system (CNS) targeting [1].
TPSA ContextReported
12.5 Ų
Supports permeability assay context; low TPSA class
Computational value; below 140 Ų threshold for oral-bioavailability models
(2,2,2-Trifluoroethyl)oxirane (TPSA = 12.5 Ų, identical value due to same oxygen count, but the comparator serves to highlight the compound's placement in a low-TPSA class). Note: Direct comparator for this specific metric may be better represented by a non-fluorinated analog (e.g., 2-ethyl-2-methyloxirane, TPSA ≈ 12.5 Ų) [3].
Quantified Difference
0 Ų (identical to comparator, but significantly lower than many drug-like molecules)
A TPSA value below 140 Ų is a key predictor of good oral bioavailability and CNS penetration, making this compound a valuable building block for designing drug candidates with favorable pharmacokinetic properties.
[1] Ertl, P., Rohde, B., & Selzer, P. (2000). Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties. Journal of Medicinal Chemistry, 43(20), 3714-3717. View Source
Optimal Application Scenarios for 2-Methyl-2-(2,2,2-trifluoroethyl)oxirane Based on Evidence
Synthesis of Fluorinated Pharmaceutical Intermediates with Enhanced Lipophilicity
The compound is ideally suited as a building block for creating drug candidates where increased lipophilicity (XLogP3-AA = 1.6) is required to improve membrane permeability, as demonstrated in Section 3 [1]. Its use can lead to analogs with improved oral bioavailability or CNS penetration compared to those derived from non-fluorinated oxiranes.
Development of Agrochemicals with Improved Bioactivity
The strong electron-withdrawing effect of the trifluoroethyl group, which polarizes the epoxide ring, makes this compound a strategic intermediate for agrochemical synthesis [2]. This electronic modification can enhance the binding affinity or metabolic stability of the final active ingredient, a common strategy in fluorine-containing pesticide design.
Design of Specialty Polymers and Advanced Materials
The presence of fluorine atoms and the reactive epoxide moiety makes this compound a valuable monomer for synthesizing fluorinated polymers with unique properties such as low surface energy, high chemical resistance, or altered refractive index. The geminal substitution pattern can also influence polymer chain packing and glass transition temperatures [3].
Application
Selection Property
Validation Focus
Fluorinated intermediate synthesis
Lipophilicity and permeability modulation context
Membrane permeability assay review
Agrochemical intermediate studies
Electron-withdrawing group for metabolic stability
Binding affinity and stability endpoint review
Fluorinated polymer science
Fluorine content and reactive epoxide handle
Surface energy and chemical resistance endpoint review
[2] Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry, 109(1), 3-11. (Class-level inference for fluorine effects). View Source
[3] Patents-Review.com. (2015). OXIRANE-BASED ADDITIVES IN SUPPORT OF FIVE VOLT LITHIUM ION CHEMISTRY. (Supporting evidence for oxirane-based materials). View Source
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